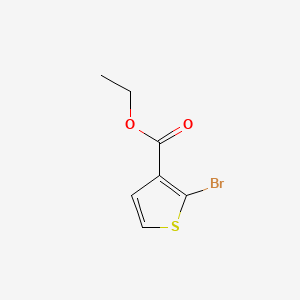

Ethyl 2-bromothiophene-3-carboxylate

描述

属性

IUPAC Name |

ethyl 2-bromothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYDQPWWVZTVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464418 | |

| Record name | Ethyl 2-bromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632325-50-9 | |

| Record name | Ethyl 2-bromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 2-bromothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl thiophene-3-carboxylate. This reaction typically uses bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the thiophene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

化学反应分析

Types of Reactions: Ethyl 2-bromothiophene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or heteroaromatic compounds.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Substitution Products: Various substituted thiophenes depending on the nucleophile used.

Coupling Products: Biaryl or heteroaryl compounds.

Reduction Products: Ethyl 2-bromothiophene-3-methanol.

科学研究应用

Scientific Research Applications of Ethyl 2-bromothiophene-3-carboxylate

This compound is a thiophene derivative with diverse applications in scientific research, particularly in organic synthesis, material science, and medicinal chemistry. The compound features a thiophene ring with a bromine substituent and an ethyl ester group, offering a balance of reactivity and stability, making it a valuable intermediate for synthesizing various functionalized thiophenes and heterocyclic compounds.

Organic Synthesis

This compound is a versatile building block in organic synthesis. Its applications include:

- Synthesis of Thiophene Derivatives: It serves as a precursor for creating more complex thiophene derivatives.

- Heterocyclic Compound Synthesis: It is used in the synthesis of various heterocyclic compounds.

- Coupling Reactions: It participates in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or heteroaromatic compounds.

- Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Material Science

In material science, this compound is utilized in developing organic semiconductors and electronic devices. Specific applications include:

- Organic Semiconductors: It is employed in the development of organic semiconductors.

- Organic Field-Effect Transistors (OFETs): It is used in the creation of OFETs.

- Organic Light-Emitting Diodes (OLEDs): It is utilized in the production of OLEDs.

Medicinal Chemistry

This compound is investigated for its potential in creating biologically active molecules. Research areas include:

- Anticancer Properties: It is explored for its potential in developing anticancer agents.

- Anti-inflammatory Properties: It is investigated for its anti-inflammatory properties.

- Antimicrobial Properties: It is researched for its potential in creating antimicrobial agents.

作用机制

The mechanism of action of ethyl 2-bromothiophene-3-carboxylate in chemical reactions involves the activation of the bromine atom, making it a good leaving group for substitution and coupling reactions. The ester group can also participate in various transformations, contributing to the compound’s versatility in organic synthesis.

相似化合物的比较

Ethyl 5-bromothiophene-3-carboxylate (CAS 89280-91-1)

- Structural Difference : Bromine at the 5-position instead of the 2-position on the thiophene ring.

- Reactivity : The 5-bromo derivative exhibits reduced reactivity in cross-coupling reactions due to steric hindrance and electronic effects compared to the 2-bromo isomer, which benefits from proximity to the electron-withdrawing ester group .

- Applications : Less commonly used in optoelectronic materials but explored in pharmaceutical intermediates .

Methyl 2-bromothiophene-3-carboxylate (CAS 289470-44-6)

- Structural Difference : Methyl ester group instead of ethyl.

- Physical Properties : Lower molecular weight (221.0 g/mol) and slightly higher solubility in polar solvents due to the smaller alkyl chain .

- Synthetic Utility : Prefers reactions requiring milder conditions but offers less steric bulk for supramolecular packing in polymers .

Ethyl 2,5-dibromothiophene-3-carboxylate

- Structural Difference : Additional bromine at the 5-position.

- Reactivity : Enhanced electrophilicity enables sequential functionalization but complicates regioselective coupling .

- Applications: Limited in optoelectronics due to challenges in controlling substitution patterns .

Functional Group Variations

Ethyl 2-amino-4-methylthiophene-3-carboxylate

- Structural Difference: Amino group replaces bromine at the 2-position.

- Reactivity: The amino group facilitates nucleophilic substitution or hydrogen bonding, diverging from the electrophilic bromine in the target compound .

- Applications : Used in pharmaceutical scaffolds rather than conductive materials .

Ethyl 2-(4-(2-butyloctyloxy)phenyl)thiophene-3-carboxylate

- Structural Difference : Aryl-ether substituent at the 2-position.

- Synthesis : Derived from this compound via Suzuki coupling with a boronic ester, yielding 65% after purification .

- Applications : Enhances molecular packing in organic solar cells due to extended conjugation and alkyl side chains .

Physicochemical and Application-Based Comparison

生物活性

Ethyl 2-bromothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

This compound belongs to the thiophene derivative family, characterized by a five-membered ring containing sulfur. Its molecular formula is , with a molecular weight of approximately 249.14 g/mol. The presence of the bromine atom enhances its reactivity, making it a suitable candidate for various biological interactions.

Biological Activity

Research indicates that this compound exhibits antimicrobial and anticancer properties. The compound has been shown to interact with nucleic acids and proteins, influencing cellular processes such as gene expression and protein synthesis.

Antimicrobial Activity

This compound has demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens, suggesting it could serve as a potential antibacterial agent in the face of rising antibiotic resistance .

Anticancer Properties

In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis. For instance, it was observed that high concentrations (50 µM) resulted in approximately 50% inhibition of cell viability in certain cancer cell lines, indicating its potential as an anticancer therapeutic .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets:

- Nucleic Acids : The compound may influence nucleic acid splicing and gene regulation.

- Proteins : It interacts with proteins involved in cellular signaling pathways, modulating their activity and potentially leading to altered cellular responses.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar thiophene derivatives is useful:

| Compound Name | Structure | Key Differences |

|---|---|---|

| Ethyl 2-(5-bromothiophene-2-amido)-4,5-dimethylthiophene-3-carboxylate | Structure | Contains an amide group; different reactivity profile |

| Methyl 4-(5-bromothiophene-2-amido)cyclohexane-1-carboxylate | Structure | Cyclohexane ring alters physical properties |

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Structure | Lacks bromine; potentially different biological effects |

This table highlights how structural variations can significantly impact biological activity.

Case Studies

- Antibacterial Efficacy : A recent study evaluated the antibacterial properties of this compound against multi-drug resistant strains. Results showed promising activity comparable to conventional antibiotics .

- Cancer Cell Inhibition : In another investigation, the compound was tested on various cancer cell lines, revealing that it could induce apoptosis through specific signaling pathways .

常见问题

Q. What are the optimal synthetic conditions for Ethyl 2-bromothiophene-3-carboxylate?

The synthesis requires precise control of reaction parameters:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .

- Solvent : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates and enhance bromination efficiency .

- Catalysts : Employ Lewis acids like FeCl₃ to facilitate electrophilic aromatic substitution at the thiophene ring .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product from unreacted starting materials .

Table 1 : Key Reaction Parameters

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 60–80°C | Minimize decomposition |

| Solvent | DMSO or DMF | Enhance bromine activation |

| Reaction Time | 12–24 hours | Ensure complete substitution |

| Purification | Hexane/EtOAc (3:1) | Separate polar by-products |

Q. How is this compound characterized structurally?

Methodology :

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows distinct signals for the ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet) and thiophene protons (δ 7.2–7.5 ppm). ¹³C NMR confirms the carbonyl (δ 165–170 ppm) and brominated thiophene carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 249.93 (calculated for C₇H₇BrO₂S) .

- IR Spectroscopy : Peaks at 1720 cm⁻¹ (ester C=O) and 650 cm⁻¹ (C-Br stretch) validate functional groups .

Note : Discrepancies in NMR splitting patterns may arise from residual solvents or impurities; repeat purification if necessary .

Advanced Research Questions

Q. How can crystallographic data contradictions in this compound derivatives be resolved?

Approach :

- Software Tools : Use SHELXL for refinement and SHELXS for phase solution, leveraging high-resolution X-ray data (≤1.0 Å). Adjust occupancy factors for disordered bromine atoms .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements and avoid overinterpretation of electron density maps .

- Case Study : In related bromothiophene esters, twinning or pseudosymmetry can cause data contradictions; apply TWINLAW in SHELXL to model twin domains .

Table 2 : Crystallographic Refinement Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Resolution | ≤1.0 Å | Critical for bromine localization |

| R-factor | <5% | Ensure model accuracy |

| Twin Fraction | 0.2–0.4 | Common in halogenated compounds |

Q. What strategies mitigate competing side-reactions during functionalization of this compound?

Mechanistic Insights :

- Nucleophilic Substitution : Bromine at the 2-position is susceptible to SNAr reactions. Use bulky bases (e.g., LDA) to deprotonate selectively and avoid ring-opening side reactions .

- Cross-Coupling : For Suzuki-Miyaura reactions, optimize Pd catalyst (e.g., Pd(PPh₃)₄) and ligand ratios to suppress β-hydride elimination .

- By-Product Analysis : Monitor via LC-MS; common by-products include debrominated esters (e.g., ethyl thiophene-3-carboxylate) due to reductive conditions .

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

Data-Driven Analysis :

- Hammett Constants : The σₚ⁺ value of Br (+0.26) indicates moderate electron-withdrawing effects, enhancing electrophilicity at the 2-position for Pd-catalyzed couplings .

- Comparative Studies : Replace bromine with chlorine (σₚ⁺ = +0.23) or fluorine (σₚ⁺ = +0.06) to assess rate differences in model reactions .

- DFT Calculations : M06-2X/def2-TZVP simulations show bromine lowers LUMO energy (-2.1 eV vs. -1.8 eV for non-brominated analogs), favoring oxidative addition .

Q. How to design interaction studies between this compound and biological targets?

Methodology :

- Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., COX-2). Prioritize poses with bromine oriented toward hydrophobic pockets .

- Enzyme Assays : Measure IC₅₀ values via fluorescence-based inhibition assays (e.g., COX-2 inhibitor screening kit) at pH 7.4 and 37°C .

- SAR Analysis : Compare with analogs (e.g., ethyl 2-chlorothiophene-3-carboxylate) to isolate bromine-specific effects .

Q. How to address discrepancies in reported biological activity data for this compound?

Critical Analysis Framework :

- Source Validation : Exclude studies from non-peer-reviewed platforms (e.g., BenchChem) per the user’s directive .

- Experimental Variables : Control solvent (DMSO concentration ≤1% in cell assays), purity (HPLC ≥98%), and cell line specificity (e.g., HepG2 vs. HEK293) .

- Meta-Analysis : Use RevMan to aggregate data from ≥3 independent studies; apply random-effects models if heterogeneity (I²) >50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。